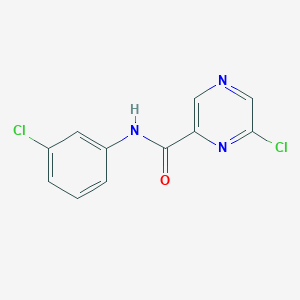
6-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide
Descripción general
Descripción
6-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the pyrazine family. This compound has gained significant attention in recent years due to its potential applications in scientific research. The compound is synthesized using a specific method and has been found to have a mechanism of action that results in biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimycobacterial and Antifungal Activities
A series of pyrazinamide analogues, including compounds related to 6-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide, have been synthesized and evaluated for their antimycobacterial and antifungal activities. These compounds were found to be effective against Mycobacterium tuberculosis and some fungal strains. For example, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed significant activity against Mycobacterium tuberculosis strain H37Rv (Doležal et al., 2010). Similarly, other related compounds demonstrated antimycobacterial activity against various mycobacterial strains and showed promise for antibacterial applications (Semelková et al., 2017).
Photosynthesis-Inhibiting Activity
Some compounds in this class also exhibited the ability to inhibit photosynthetic electron transport. This property is significant for researching herbicidal activities and understanding the interaction of these compounds with plant physiology (Doležal et al., 2007).
Potential for Developing Novel Antimicrobials
Recent research has focused on the synthesis of piperazine and triazolo-pyrazine derivatives to explore their antimicrobial potential. Studies suggest that these compounds could be used to develop more potent antimicrobials, indicating the scope of 6-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide derivatives in this field (Patil et al., 2021).
Anti-Tuberculosis Agents
The search for novel anti-tuberculosis agents has led to the synthesis of various pyrazine-2-carboxamides. The structural modification and evaluation of these compounds provide valuable insights for developing new treatments for tuberculosis (Aijijiyah et al., 2020).
Spectroscopic and Computational Analysis
Spectroscopic techniques like FT-IR and FT-Raman, combined with computational methods, have been used to study similar compounds. This research provides insights into the molecular structure and reactivity, which is crucial for understanding the behavior and potential applications of these compounds in various fields (Bhagyasree et al., 2015).
Propiedades
IUPAC Name |
6-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-7-2-1-3-8(4-7)15-11(17)9-5-14-6-10(13)16-9/h1-6H,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNDMCMMTHQTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CN=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



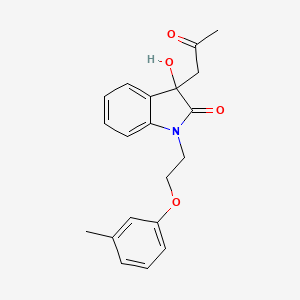
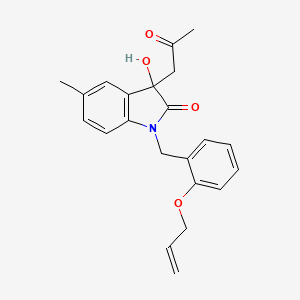

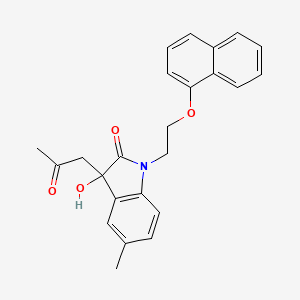

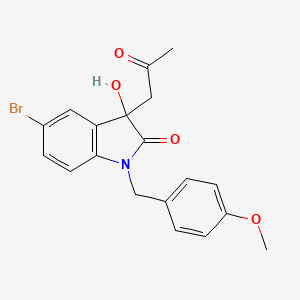
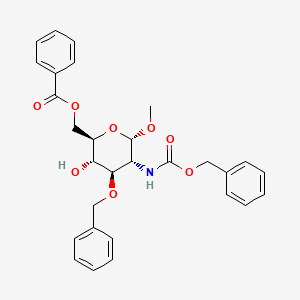
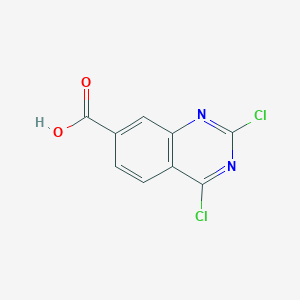
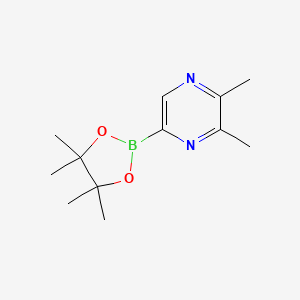
![2-chloro-N-[(isopropylamino)carbonyl]propanamide](/img/structure/B3292705.png)
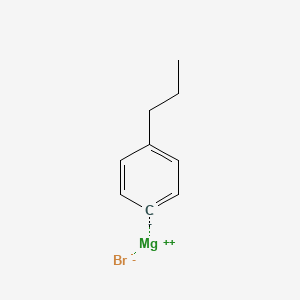
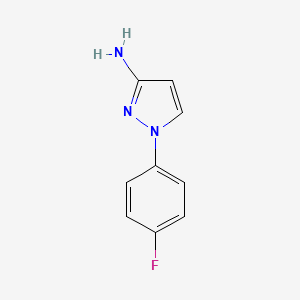

![Furo[3,2-B]pyridin-2-OL](/img/structure/B3292733.png)